molecular formula C7H10ClNO2S B067457 4-methylsulfonylaniline Hydrochloride CAS No. 177662-76-9

4-methylsulfonylaniline Hydrochloride

Cat. No. B067457
M. Wt: 207.68 g/mol
InChI Key: NMEAGYKSZYLEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to 4-Methylsulfonylaniline, can be achieved through both electrochemical and chemical methods. For instance, electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has been used to synthesize different types of sulfonamide derivatives, yielding N,N-diarylsulfonyl derivatives with significant efficiency (Khazalpour & Nematollahi, 2015). Additionally, the coupling reaction of aryl halides with sulfinic acid salts facilitated by CuI/L-proline catalysis represents another method to produce aryl sulfones, further elaborating on the chemical synthesis aspect of similar compounds (Zhu & Ma, 2005).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methylsulfonylaniline has been extensively studied. For example, the molecular structures of certain sulfonamide derivatives synthesized via Schiff bases reduction route have been reported, showcasing the importance of intermolecular hydrogen bonding in stabilizing these structures (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The reactivity of sulfonamide derivatives, including 4-Methylsulfonylaniline Hydrochloride, is influenced by their chemical structure. The process involving the electrochemical synthesis of sulfonamide derivatives highlights the chemical reactivity of these compounds under different conditions (Khazalpour & Nematollahi, 2015).

Physical Properties Analysis

The physical properties of 4-Methylsulfonylaniline Hydrochloride derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Research on related compounds has provided insights into their hydrophilic nature, molecular weight cutoff, and resistance in different pH levels, offering a glimpse into the physical characteristics that 4-Methylsulfonylaniline Hydrochloride might exhibit (Padaki et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-Methylsulfonylaniline Hydrochloride, such as reactivity with various chemical reagents, stability under different conditions, and its behavior in chemical syntheses, are essential for understanding its potential applications. Studies on similar sulfonamide and sulfone compounds have shed light on their reactivity, providing a basis for understanding the chemical behavior of 4-Methylsulfonylaniline Hydrochloride (Zhu & Ma, 2005).

Scientific Research Applications

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: 4-methylsulfonylaniline Hydrochloride has been used in the synthesis of new compounds that are potential anti-inflammatory agents . These compounds are expected to selectively inhibit the COX-2 enzyme, which plays a key role in inflammation .
  • Methods of Application or Experimental Procedures: A series of 4-methylsulfonylaniline derivatives were synthesized . The acute anti-inflammatory activity of these compounds was evaluated in rats using an egg-white induced edema model of inflammation .
  • Results or Outcomes: All tested compounds significantly reduced paw edema, indicating their anti-inflammatory activity . Some of these compounds showed a comparable or even higher effect than diclofenac sodium, a commonly used NSAID .

Safety And Hazards

4-methylsulfonylaniline Hydrochloride is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-methylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEAGYKSZYLEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370616
Record name 4-methylsulfonylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylsulfonylaniline Hydrochloride

CAS RN

177662-76-9
Record name 4-methylsulfonylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.